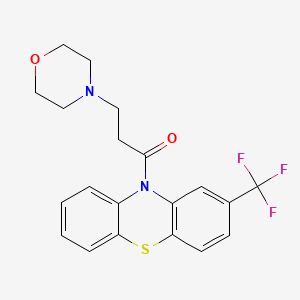
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a trifluoromethyl group, a morpholinyl group, and an oxopropyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the morpholinyl group, and the oxopropyl group to the phenothiazine core. The synthetic route may involve:
Trifluoromethylation: This step introduces the trifluoromethyl group to the phenothiazine core.
Oxopropylation: The oxopropyl group is introduced through a reaction with propionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The morpholinyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Phenothiazine, 3,7-di-4-morpholinyl-: Similar structure but lacks the trifluoromethyl group.
10H-Phenothiazine, 2-(trifluoromethyl)-: Similar structure but lacks the morpholinyl and oxopropyl groups.
Uniqueness
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl, morpholinyl, and oxopropyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
33414-29-8 |
|---|---|
Molekularformel |
C20H19F3N2O2S |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C20H19F3N2O2S/c21-20(22,23)14-5-6-18-16(13-14)25(15-3-1-2-4-17(15)28-18)19(26)7-8-24-9-11-27-12-10-24/h1-6,13H,7-12H2 |
InChI-Schlüssel |
WITMGOUNEZZGDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


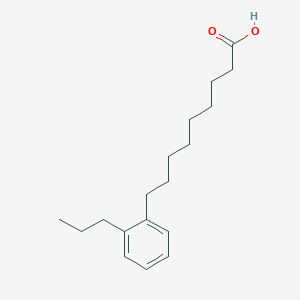

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
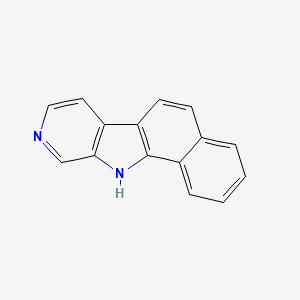
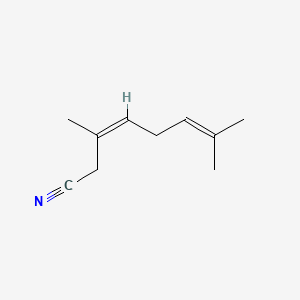

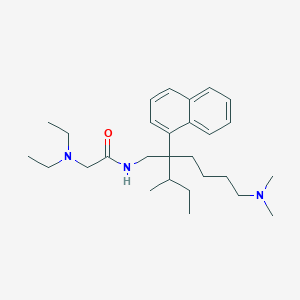

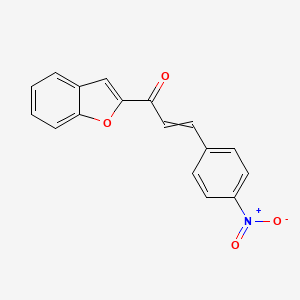
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)

